Cas no 13247-80-8 (2-(2-bromoethoxy)naphthalene)

2-(2-Bromoethoxy)naphthalene is a brominated naphthalene derivative commonly utilized as an intermediate in organic synthesis. Its key structural features include a naphthalene core functionalized with a 2-bromoethoxy substituent, making it a versatile building block for further modifications, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromoethoxy group offers reactivity for nucleophilic substitution reactions, enabling the introduction of additional functional groups or linkage to other molecular frameworks. This compound is valued for its stability under standard conditions and its compatibility with a range of synthetic transformations. It is typically handled under inert conditions to preserve its reactivity.
2-(2-bromoethoxy)naphthalene structure
2-(2-bromoethoxy)naphthalene structure
Product Name:2-(2-bromoethoxy)naphthalene
CAS No:13247-80-8
MF:C12H11BrO
MW:251.119142770767
CID:1230794
PubChem ID:640692
Update Time:2025-10-25

2-(2-bromoethoxy)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 2-(2-bromoethoxy)-
    • 2-(2-Bromoethoxy)naphthalene
    • 1-bromo-2-(2-naphthyloxy)-ethane
    • AE-641/30196045
    • DS-022407
    • J-006181
    • EN300-36503
    • A1-03392
    • Z285922232
    • AKOS000174345
    • InChI=1/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H
    • CHEMBL1819057
    • 13247-80-8
    • DTXSID10348788
    • SCHEMBL2203164
    • NKALVESVNGTFHZ-UHFFFAOYSA-N
    • CS-0216206
    • G54554
    • 2-(2-bromoethoxy)naphthalene
    • Inchi: 1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
    • InChI Key: NKALVESVNGTFHZ-UHFFFAOYSA-N
    • SMILES: BrCCOC1=CC=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 249.99933
  • Monoisotopic Mass: 249.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

2-(2-bromoethoxy)naphthalene Pricemore >>

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2-(2-bromoethoxy)naphthalene Related Literature

Additional information on 2-(2-bromoethoxy)naphthalene

Recent Advances in the Application of 2-(2-Bromoethoxy)naphthalene (CAS: 13247-80-8) in Chemical Biology and Pharmaceutical Research

2-(2-Bromoethoxy)naphthalene (CAS: 13247-80-8) is a brominated naphthalene derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. Recent studies have explored its utility as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and potential industrial relevance.

One of the most notable advancements in the use of 2-(2-bromoethoxy)naphthalene is its role in the synthesis of naphthalene-based pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the development of selective kinase inhibitors. Researchers utilized the bromoethoxy moiety to introduce various heterocyclic groups, resulting in compounds with promising activity against cancer-related kinases. The study reported a 40% improvement in inhibitory potency compared to earlier analogs, underscoring the compound's value in medicinal chemistry.

In material science, 2-(2-bromoethoxy)naphthalene has shown potential as a building block for organic electronic materials. A recent publication in Advanced Materials (2024) described its incorporation into π-conjugated systems, yielding materials with enhanced charge transport properties. The bromine atom's reactivity allowed for efficient cross-coupling reactions, enabling the construction of complex architectures with tunable optoelectronic characteristics. These findings suggest potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The compound's safety profile and environmental impact have also been subjects of recent investigation. A 2023 toxicological assessment published in Chemical Research in Toxicology evaluated its biodegradability and ecotoxicological effects. While the study confirmed moderate persistence in aquatic environments, it also identified potential degradation pathways that could inform safer handling protocols. These results are particularly relevant for industrial-scale applications, where environmental considerations are paramount.

Looking forward, researchers are exploring novel synthetic methodologies involving 2-(2-bromoethoxy)naphthalene. A recent preprint (2024) described a photoredox-catalyzed functionalization approach that significantly improves reaction yields while reducing byproduct formation. This methodological advancement could streamline the production of naphthalene derivatives for both pharmaceutical and material science applications. As research continues, the compound's versatility suggests it will remain an important tool in chemical biology and drug discovery efforts.

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